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Thermodynamic properties of 3-methyl-1,2-butadiene

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Compound of Interest

Compound Name: 1,2-Butadienone, 3-methyl
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An In-depth Technical Guide on the Thermodynamic Properties of 3-Methyl-1,2-Butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-methyl-1,2-butadiene, an unsaturated hydrocarbon of interest in various fields of chemical research and development. The document consolidates key experimental data, details the methodologies for their determination, and presents a theoretical framework for their computational estimation. All quantitative data are summarized in structured tables for ease of reference and comparison. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the subject matter.

Introduction

3-Methyl-1,2-butadiene, also known as 1,1-dimethylallene, is a member of the allene class of organic compounds, characterized by a central carbon atom connected to two other carbon atoms by double bonds. The unique electronic and structural features of allenes make them valuable building blocks in organic synthesis and subjects of fundamental chemical interest. A thorough understanding of the thermodynamic properties of 3-methyl-1,2-butadiene is crucial for predicting its reactivity, stability, and behavior in various chemical processes, which is of significant importance in fields ranging from materials science to drug development.



This guide aims to be a core reference for researchers by providing a detailed compilation of experimentally determined thermodynamic parameters and the sophisticated techniques employed for their measurement. It also touches upon the computational approaches that complement experimental findings.

Quantitative Thermodynamic Data

The thermodynamic properties of 3-methyl-1,2-butadiene have been experimentally determined and are summarized in the tables below. The data presented are primarily from the work of Good (1969) and Messerly, Todd, & Guthrie (1970), as compiled in the NIST Chemistry WebBook.[1][2]

Table 1: Thermodynamic Properties of Liquid 3-Methyl-

1.2-Butadiene at 298.15 K

Property	Symbol	Value	Units	Reference
Enthalpy of Combustion	ΔcH°	-3212.1 ± 0.42	kJ/mol	[Good, 1969][1] [2]
Enthalpy of Formation	ΔfH°	101.2 ± 0.50	kJ/mol	[Good, 1969][1] [2]
Standard Entropy	S°	231.79	J/mol⋅K	[Messerly et al., 1970][2]
Heat Capacity (constant pressure)	Ср	152.42	J/mol⋅K	[Messerly et al., 1970][2]
Heat Capacity (constant pressure)	Ср	151.1	J/mol·K	[Good, 1969][2]

Table 2: Thermodynamic Properties of Gaseous 3-Methyl-1,2-Butadiene at 298.15 K



Property	Symbol	Value	Units	Reference
Enthalpy of Formation	ΔfH°	129.1	kJ/mol	[Good, 1969]
Standard Entropy	S°	321.21	J/mol·K	[Messerly et al., 1970]
Heat Capacity (constant pressure)	Ср	105.25	J/mol·K	[Thermodynamic s Research Center]

Experimental Protocols

The determination of the thermodynamic properties of volatile organic compounds like 3-methyl-1,2-butadiene requires precise and specialized experimental techniques. The following sections detail the methodologies employed in the key studies cited.

Combustion Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of combustion (ΔcH°) of liquid 3-methyl-1,2-butadiene was determined by Good (1969) using oxygen-bomb calorimetry.[1] This value is then used to derive the standard enthalpy of formation (ΔfH°).

Methodology:

- Sample Preparation: A high-purity sample of 3-methyl-1,2-butadiene is encapsulated in a
 container of known low heat of combustion, typically a glass ampoule. The mass of the
 sample is precisely determined.
- Calorimeter Setup: A bomb calorimeter, a constant-volume vessel, is charged with a known amount of the sample and an auxiliary substance (like mineral oil) to ensure complete combustion. The bomb is then filled with high-pressure oxygen (typically around 30 atm).
- Combustion Process: The bomb is placed in a calorimeter jacket containing a precisely measured quantity of water. The sample is ignited electrically. The combustion reaction



releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

- Temperature Measurement: The temperature of the water is monitored with high precision before, during, and after the combustion to determine the temperature change (ΔT).
- Data Analysis: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample is then calculated from the temperature rise and the heat capacity of the calorimeter.
- Corrections: Corrections are applied for the heat of combustion of the auxiliary substance, the ignition energy, and for the formation of nitric acid from residual nitrogen in the bomb.
- Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the corrected heat of combustion at constant volume.
- Derivation of ΔfH°: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic Calorimetry for Heat Capacity and Entropy

The heat capacity (Cp) and, by extension, the standard entropy (S°) of 3-methyl-1,2-butadiene were determined by Messerly, Todd, & Guthrie (1970) likely using low-temperature adiabatic calorimetry. This technique measures the heat capacity of a substance as a function of temperature.

Methodology:

- Sample Encapsulation: A known mass of the purified liquid sample is sealed in a calorimeter vessel.
- Calorimeter and Cryostat: The calorimeter vessel is placed within a cryostat, which allows for
 precise temperature control, often from near absolute zero to room temperature. The space
 around the calorimeter is evacuated to minimize heat exchange with the surroundings.



- Adiabatic Shield: The calorimeter is surrounded by an adiabatic shield, the temperature of
 which is controlled to match the temperature of the calorimeter at all times. This minimizes
 heat leaks to or from the calorimeter, ensuring that all the electrical energy supplied results in
 a temperature increase of the sample.
- Heating and Temperature Measurement: A known quantity of electrical energy is supplied to the sample through a heater, and the resulting temperature increase is measured with a platinum resistance thermometer.
- Heat Capacity Calculation: The heat capacity is calculated from the amount of energy supplied and the measured temperature rise.
- Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K), the standard entropy can be calculated by integrating Cp/T over this temperature range. Enthalpies of any phase transitions (e.g., melting) that occur within this range must also be measured and included in the entropy calculation.

Computational Thermochemistry

In addition to experimental measurements, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. For a molecule like 3-methyl-1,2-butadiene, high-level ab initio and density functional theory (DFT) methods can be employed.

Methodology:

A common approach involves using composite methods like the Gaussian-n (Gn) theories (e.g., G3 theory). These methods approximate a high-level, computationally expensive calculation by a series of lower-level calculations with additive corrections.

- Geometry Optimization: The three-dimensional structure of the 3-methyl-1,2-butadiene molecule is optimized to find its lowest energy conformation using a reliable quantum mechanical method (e.g., B3LYP/6-31G(d)).
- Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated at the same level of theory. These frequencies are used to compute the zero-point



vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.

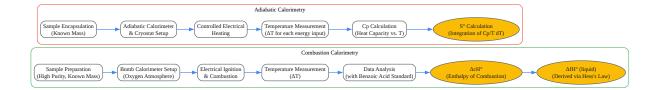
- Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate (and computationally demanding) levels of theory and larger basis sets.
- Composite Energy Calculation: The results of these calculations are combined in a predefined manner to extrapolate to a high-accuracy energy.
- Enthalpy of Formation Calculation: The standard enthalpy of formation at 0 K is typically
 calculated using atomization or isodesmic reaction schemes. In an atomization scheme, the
 calculated energy of the molecule is compared to the sum of the calculated energies of its
 constituent atoms.
- Thermal Corrections: The enthalpy and entropy at a specific temperature (e.g., 298.15 K) are then obtained by adding thermal corrections derived from the calculated vibrational frequencies and other molecular properties (rotational and translational contributions) to the 0 K enthalpy of formation.

While specific high-accuracy computational studies focused solely on 3-methyl-1,2-butadiene are not abundant in the literature, the methodologies described are well-established and can provide thermodynamic data with an accuracy that can rival experimental measurements, especially for gas-phase properties.

Visualizations

To better illustrate the concepts and processes described in this guide, the following diagrams are provided.

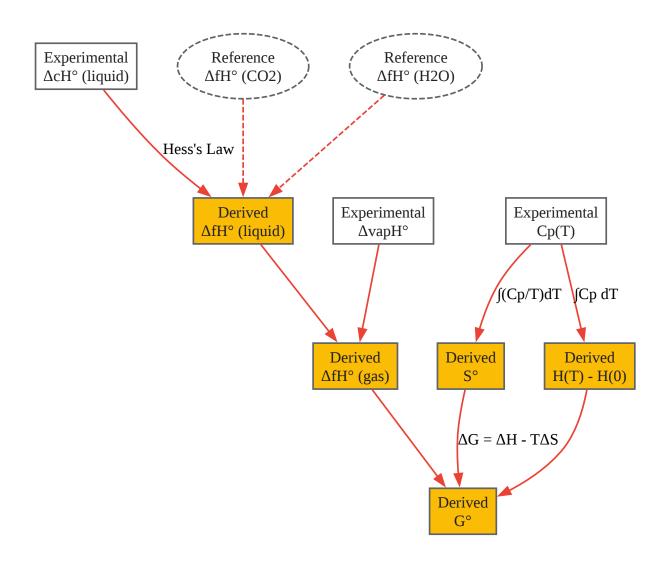




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Caption: Experimental workflow for determining the thermodynamic properties of 3-methyl-1,2-butadiene.





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Caption: Relationship between key thermodynamic properties of 3-methyl-1,2-butadiene.

Conclusion

This technical guide has presented a detailed summary of the thermodynamic properties of 3-methyl-1,2-butadiene, drawing from established experimental data and outlining the sophisticated methodologies used for their determination. The provided tables and diagrams serve as a quick and comprehensive reference for researchers. While experimental data provides the foundation of our understanding, the continued development of computational



methods offers a promising avenue for predicting and understanding the thermodynamics of this and other complex organic molecules, thereby guiding future research and applications in chemical synthesis and drug development.

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